5-Methylfurfuryl alcohol

Description

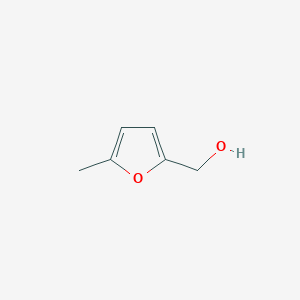

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZFDEJGHQWZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191894 | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet caramel-like aroma | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.088 (20°) | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3857-25-8 | |

| Record name | 5-Methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3857-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003857258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylfuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JVO5EFA0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylfurfuryl Alcohol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfuryl alcohol, a furan derivative, is a compound of increasing interest in various scientific fields. Its structural similarity to biologically active molecules and its potential as a versatile chemical intermediate make it a subject of study in medicinal chemistry, materials science, and as a flavoring agent. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sweet, caramel-like aroma.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | (5-methylfuran-2-yl)methanol | [2] |

| Synonyms | 5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol | [2] |

| CAS Number | 3857-25-8 | [3] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [1][4] |

| SMILES | Cc1ccc(CO)o1 | [4] |

| InChIKey | VOZFDEJGHQWZHU-UHFFFAOYSA-N | [4] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 177-178 °C at 760 mmHg | [5] |

| Density | 1.082 - 1.088 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.484 - 1.490 at 20 °C | [5] |

| Flash Point | 61.8 °C (143.2 °F) | [3] |

| Solubility | Soluble in water and ethanol. Slightly soluble in chloroform and ethyl acetate. | [1][3] |

| Vapor Pressure | 0.647 mmHg at 25 °C | [3] |

Synthesis and Purification

The most common laboratory synthesis of this compound is the reduction of 5-methylfurfurral.[6] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for aldehydes over other functional groups.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

5-Methylfurfural

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-methylfurfural (e.g., 5.0 g, 45.4 mmol) in methanol (e.g., 50 mL).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (e.g., 1.72 g, 45.4 mmol) in portions to the stirred solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding deionized water (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation.

Materials:

-

Crude this compound

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the short-path distillation apparatus.

-

Place the crude this compound and a stir bar into the distillation flask.

-

Begin stirring and gradually apply vacuum.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).

Spectroscopic Characterization

Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.14 | d | 1H | Furan ring H |

| ~5.90 | d | 1H | Furan ring H |

| ~4.50 | s | 2H | -CH₂OH |

| ~2.27 | s | 3H | -CH₃ |

| ~2.33 (variable) | br s | 1H | -OH |

Interpretation:

-

The two doublets around 6.14 and 5.90 ppm are characteristic of the protons on the furan ring.

-

The singlet at approximately 4.50 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH).

-

The singlet at around 2.27 ppm is assigned to the three protons of the methyl group (-CH₃).

-

A broad singlet, which can vary in chemical shift, is observed for the hydroxyl proton (-OH).

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~2920, 2870 | Medium | C-H stretch (sp³) |

| ~1570 | Medium | C=C stretch (furan ring) |

| ~1010 | Strong | C-O stretch (alcohol) |

Interpretation:

-

The broad and strong absorption around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group.

-

The peaks in the 2920-2870 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and hydroxymethyl groups.

-

The absorption at approximately 1570 cm⁻¹ is characteristic of the C=C bond stretching within the furan ring.

-

The strong peak around 1010 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Table 5: Major Mass Fragments (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 112 | High | [M]⁺ (Molecular ion) |

| 97 | High | [M - CH₃]⁺ |

| 95 | Base Peak | [M - OH]⁺ or [M - H₂O - H]⁺ |

| 81 | Medium | [M - CH₂OH]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak is observed at m/z 112, corresponding to the molecular weight of this compound.

-

The base peak at m/z 95 is likely due to the loss of a hydroxyl radical or water followed by a hydrogen atom.

-

Other significant fragments correspond to the loss of the methyl group (m/z 97) and the hydroxymethyl group (m/z 81).

Applications in Drug Development and Biological Activity

While this compound itself is primarily used as a flavoring agent, the furan scaffold is a common motif in many biologically active compounds and pharmaceuticals. Research into furan derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Some studies have investigated the cytotoxic potentials of furfuryl alcohol and related compounds.[5] For instance, derivatives of 5-hydroxymethylfurfural (a related furan) have been synthesized and evaluated for their anticancer activities against various cell lines.[7][8] These studies suggest that the furan ring can serve as a valuable pharmacophore in the design of novel therapeutic agents.

The potential for this compound and its derivatives in drug discovery lies in its ability to be chemically modified to create libraries of compounds for screening. The hydroxyl group provides a reactive handle for esterification, etherification, and other transformations to explore structure-activity relationships.

Logical Relationship in Drug Discovery

Caption: Logical workflow for utilizing this compound in a drug discovery program.

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a furan derivative with well-defined chemical and physical properties. Its synthesis is readily achievable in a laboratory setting, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its direct applications in drug development are still emerging, its furan core is a recognized pharmacophore, suggesting that this compound and its derivatives represent a promising area for future research in medicinal chemistry. This guide provides foundational technical information to support researchers and scientists in their work with this versatile compound.

References

- 1. This compound | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. lookchem.com [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 5-methyl furfuryl alcohol, 3857-25-8 [thegoodscentscompany.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. updatepublishing.com [updatepublishing.com]

Spectroscopic Data Analysis of 5-Methylfurfuryl Alcohol: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylfurfuryl alcohol (C₆H₈O₂), a furan derivative found in various natural products and used as a flavoring agent.[1][2] The structural elucidation of this compound is presented through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a deuterated chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| 6.14 | H-3 (Furan) | Doublet | 1H |

| 5.90 | H-4 (Furan) | Doublet | 1H |

| 4.50 | -CH₂OH | Singlet | 2H |

| 2.27 | -CH₃ | Singlet | 3H |

| 2.33 (variable) | -OH | Singlet | 1H |

Source: ChemicalBook[4]

Interpretation:

-

The two signals in the aromatic region (6.14 and 5.90 ppm) are characteristic of the protons on the furan ring. Their doublet nature indicates coupling to each other.

-

The singlet at 4.50 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group of the alcohol.

-

The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group attached to the furan ring.

-

A variable, broad singlet often observed around 2.33 ppm is attributed to the hydroxyl (-OH) proton, which can exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 151.2 | C-5 (Furan, C-CH₃) |

| 150.8 | C-2 (Furan, C-CH₂OH) |

| 108.9 | C-3 (Furan) |

| 106.2 | C-4 (Furan) |

| 57.4 | -CH₂OH |

| 13.6 | -CH₃ |

Note: Data is based on typical values for furan derivatives and may vary slightly based on experimental conditions.

Interpretation:

-

The signals at 151.2 and 150.8 ppm are in the typical range for oxygen-substituted sp² carbons of the furan ring.

-

The peaks at 108.9 and 106.2 ppm correspond to the unsubstituted sp² carbons of the furan ring.

-

The signal at 57.4 ppm is characteristic of the sp³-hybridized carbon of the hydroxymethyl group.

-

The upfield signal at 13.6 ppm is assigned to the methyl group carbon.

A generalized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows.[5][6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6]

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers are often calibrated to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6] Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[6]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are often necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (m/z) for this compound

| m/z Value | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 97 | High | [M - CH₃]⁺ or [M - H₂O + H]⁺ |

| 95 | High (Base Peak) | [M - OH]⁺ or rearrangement ion |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Source: PubChem, ChemicalBook[2][4]

Interpretation:

-

The peak at m/z 112 corresponds to the molecular weight of this compound (C₆H₈O₂), confirming its elemental formula.[2]

-

The fragmentation of alcohols often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen.[8][9]

-

The base peak at m/z 95 is a prominent feature, likely resulting from the loss of the hydroxyl radical or a subsequent rearrangement.

-

The fragment at m/z 43 is a common fragment in many organic molecules and can be attributed to an acylium ion or an isopropyl cation fragment.[4]

A typical protocol for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS) to separate it from any impurities.[10]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its alcohol and furan functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500–3200 | Strong, Broad | O–H stretch | Alcohol (-OH) |

| 3100–3000 | Medium | =C–H stretch | Furan Ring |

| 2950–2850 | Medium | C–H stretch | -CH₃, -CH₂- |

| 1600–1400 | Medium | C=C stretch | Furan Ring |

| 1260–1050 | Strong | C–O stretch | Alcohol (C-O) & Furan |

Source: Based on typical values for alcohols and aromatic compounds.[11][12]

Interpretation:

-

A very prominent, broad absorption in the 3500–3200 cm⁻¹ region is the hallmark of the O-H stretching vibration from the alcohol group, broadened due to hydrogen bonding.[11]

-

Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from the sp²-hybridized carbons of the furan ring.[12]

-

Absorptions just below 3000 cm⁻¹ are due to C-H stretching from the sp³-hybridized carbons of the methyl and methylene groups.

-

The C=C stretching vibrations within the furan ring typically appear in the 1600–1400 cm⁻¹ region.[12]

-

A strong band in the 1260–1050 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.[11]

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and straightforward method.[13]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat (pure) this compound directly onto the surface of the ATR crystal, ensuring it is fully covered.[14]

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans to generate a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical processes involved in the spectroscopic analysis of a molecule like this compound.

Caption: A general workflow for spectroscopic analysis of an organic compound.

Caption: Logical relationships between spectroscopic techniques and structural data.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Infrared spectroscopy provides rapid and definitive identification of the key functional groups, namely the alcohol and furan moieties. This integrated analytical approach is fundamental in chemical research and drug development for the unequivocal identification and quality control of organic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. benchchem.com [benchchem.com]

- 14. webassign.net [webassign.net]

Potential Biological Activities of 5-Methylfurfuryl Alcohol and its Analogue 5-Hydroxymethylfurfural: A Technical Guide

Disclaimer: Scientific literature extensively documents the biological activities of 5-Hydroxymethylfurfural (5-HMF), a close structural analogue of 5-Methylfurfuryl alcohol. Due to the limited availability of direct research on this compound, this guide will focus on the well-established biological activities of 5-HMF to provide insights into the potential therapeutic applications for this class of furan compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Furan Derivatives

Furan derivatives are heterocyclic organic compounds that are present in a wide variety of foods, essential oils, and are products of the Maillard reaction. Both this compound and 5-Hydroxymethylfurfural (5-HMF) belong to this class of compounds. While this compound has been identified as a volatile component in tobacco and barrel-aged wines, its biological activities are not extensively studied. Conversely, 5-HMF has garnered significant scientific interest for its diverse biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects. This guide provides a comprehensive overview of the biological activities of 5-HMF, supported by quantitative data, experimental protocols, and pathway visualizations.

Antioxidant Activity of 5-Hydroxymethylfurfural

5-HMF has demonstrated notable antioxidant properties by scavenging free radicals and protecting against oxidative damage. The antioxidant capacity of 5-HMF has been evaluated using various in vitro assays, such as the 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) radical scavenging assays.

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of 5-HMF from published studies.

| Assay | Concentration | Scavenging Rate (%) | Reference |

| ABTS | 6.4 mM | 53.98 ± 0.016 | [1] |

| DPPH | 6.4 mM | 17.80 ± 0.010 | [1] |

| AAPH-induced Hemolysis | 12.0 mM | 89.95 ± 0.001 (inhibition) | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the DPPH radical scavenging activity of a compound.

Objective: To determine the free radical scavenging capacity of a test compound by measuring the discoloration of a DPPH solution.

Materials:

-

1,1-diphenyl-2-picryhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (5-HMF)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compound (e.g., 5-HMF) in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution (a common ratio is 1:2 or 1:1, e.g., 100 µL of sample to 100 µL of DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and a control containing the solvent and DPPH solution should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the test sample (DPPH solution with the test compound).

-

Experimental Workflow: Antioxidant Assay

Anti-inflammatory Activity of 5-Hydroxymethylfurfural

5-HMF has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have demonstrated its efficacy in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of 5-HMF on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

| Cytokine | 5-HMF Concentration (µg/mL) | Inhibition | Reference |

| TNF-α | 31.5 - 126.0 | Concentration-dependent reduction | [2][3] |

| IL-1β | 31.5 - 126.0 | Concentration-dependent reduction | [2][3] |

| IL-6 | 31.5 - 126.0 | Concentration-dependent reduction | [2][3] |

| NO | 31.5 - 126.0 | Concentration-dependent reduction | [2][3] |

| PGE2 | 31.5 - 126.0 | Concentration-dependent reduction | [2][3] |

Signaling Pathways Modulated by 5-HMF

5-HMF exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4][5][6]

NF-κB Pathway: In LPS-stimulated macrophages, 5-HMF has been shown to suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2][3] This, in turn, inhibits the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

MAPK Pathway: 5-HMF has also been observed to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3][5][6] The MAPK pathway is crucial for regulating the expression of various inflammatory mediators.

Antiproliferative Activity of 5-Hydroxymethylfurfural

5-HMF has demonstrated selective cytotoxic effects against various cancer cell lines, suggesting its potential as a chemopreventive or therapeutic agent. Its antiproliferative activity is often evaluated using the MTT assay.

Quantitative Antiproliferative Data

The following table presents the half-maximal inhibitory concentration (IC50) values of 5-HMF against different cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| A375 | Human Melanoma | Higher antiproliferative activity compared to L02 and SW480 cells | [1][7] |

| CAL-27 | Oral Adenosquamous Carcinoma | 68.81 ± 4.00 µg/mL | [1] |

Note: The antiproliferative activity of 5-HMF is cell-line dependent.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability and proliferation.

Objective: To determine the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (5-HMF)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compound (5-HMF) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells) and is calculated as follows:

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Experimental Workflow: MTT Assay

Conclusion

While direct evidence for the biological activities of this compound is currently limited, the extensive research on its structural analogue, 5-Hydroxymethylfurfural, reveals a compound with significant antioxidant, anti-inflammatory, and antiproliferative potential. The data and protocols presented in this guide for 5-HMF can serve as a valuable resource for researchers investigating the therapeutic promise of furan derivatives. Further studies are warranted to determine if this compound exhibits a similar profile of biological activities and to elucidate its mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

CAS number and IUPAC name for 5-Methylfurfuryl alcohol

An In-Depth Technical Guide to 5-Methylfurfuryl Alcohol

Introduction

This compound, a furan derivative, is an organic compound with the chemical formula C₆H₈O₂.[1] It is recognized for its sweet, caramel-like aroma and is utilized as a flavoring agent in the food industry.[2] This compound naturally occurs in various sources, including cultivated tobacco and barrel-aged wines.[1] In the realm of chemical synthesis, it serves as a valuable intermediate. The primary route for its formation is through the reduction of 5-methylfurfural, a compound derivable from cellulose.[1][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identification

-

Synonyms: 5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1][2][4] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Density | 1.082 - 1.088 g/cm³ at 20°C | [1][2] |

| Boiling Point | 177 - 178.5 °C at 760 mmHg | [4][5] |

| Flash Point | 61.7 - 61.8 °C | [4][5] |

| Refractive Index | 1.4835 - 1.490 at 20°C | [2][4][5] |

| Solubility | Soluble in water and ethanol | [2][5] |

| Vapor Pressure | 0.647 mmHg at 25°C | [4] |

| XLogP3 | 0.5 | [4] |

Synthesis Pathway and Experimental Protocol

The most common laboratory synthesis of this compound involves the reduction of 5-methylfurfural.[1] This transformation can be efficiently achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).[1][6]

Caption: Synthesis of this compound via reduction of 5-methylfurfural.

Detailed Experimental Protocol: Reduction of 5-Methylfurfural

This protocol outlines the synthesis of this compound from 5-methylfurfural using lithium aluminum hydride.

Materials:

-

5-Methylfurfural

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Substrate: A solution of 5-methylfurfural in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[6]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for approximately 2 hours to ensure the reaction goes to completion.[6]

-

Quenching: The reaction flask is cooled again in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.[6] This procedure is crucial for the safe decomposition of the reactive reducing agent and results in the formation of granular precipitates of aluminum and lithium salts.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether.[6] The ether filtrates are combined.

-

Drying and Solvent Removal: The combined ether solution is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is subsequently removed by rotary evaporation to yield the crude this compound.[6]

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[6]

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment. Diethyl ether is also highly flammable.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. 5-methyl furfuryl alcohol, 3857-25-8 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

Comprehensive literature review on 5-Methylfurfuryl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfurfuryl alcohol, a furan derivative found in various natural and processed sources, has garnered interest for its potential biological activities and applications. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis methodologies, and known biological effects. While research specifically on this compound is somewhat limited, this review also incorporates relevant data from its close structural analog, 5-hydroxymethylfurfural (5-HMF), to infer potential mechanisms and activities. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [3] |

| CAS Number | 3857-25-8 | [3] |

| Density | 1.082-1.088 g/cm³ (at 20°C) | [2] |

| Boiling Point | 177-178 °C at 760 mmHg | [1] |

| Flash Point | 61.8 °C | [1] |

| Solubility | Soluble in water and ethanol. | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 5-methylfurfural.[2]

Experimental Protocol: Reduction of 5-Methylfurfural to this compound

Materials:

-

5-Methylfurfural

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-methylfurfural in a suitable anhydrous solvent (e.g., diethyl ether for LiAlH₄ or methanol for NaBH₄) is prepared.

-

The reducing agent (LiAlH₄ or NaBH₄) is slowly added to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid.

-

The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

A visual representation of the synthesis workflow is provided below.

Biological Activities and Mechanisms of Action

Direct studies on the biological activities of this compound are limited. However, extensive research on the closely related compound, 5-hydroxymethylfurfural (5-HMF), provides valuable insights into potential activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. It is important to note that the methyl group in this compound, replacing the hydroxyl group in 5-HMF, may influence its biological properties.

Antioxidant Activity (Inferred from 5-HMF)

5-HMF has demonstrated significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of the test compound (5-HMF or this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated.

Anti-inflammatory Activity (Inferred from 5-HMF)

5-HMF has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the MAPK, NF-κB, and mTOR pathways.[5][6] It has been observed to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Signaling Pathways Modulated by 5-HMF:

The anti-inflammatory effects of 5-HMF are believed to be mediated through the inhibition of several key signaling cascades.

Enzyme Inhibition (Inferred from 5-HMF and Furfural)

Studies on furfural and 5-HMF have demonstrated their ability to inhibit various enzymes. For instance, furfural has been shown to inhibit alcohol dehydrogenase, aldehyde dehydrogenase, and the pyruvate dehydrogenase complex.[7][8] 5-HMF has been identified as a selective inhibitor of DNA polymerase lambda and terminal deoxynucleotidyltransferase.[9]

Quantitative Data on Enzyme Inhibition by 5-HMF:

| Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |

| DNA polymerase lambda | 4.6 - 26.1 | Competitive | [9] |

| Terminal deoxynucleotidyltransferase | 5.5 | Competitive | [9] |

Antimicrobial Activity

While specific data for this compound is scarce, a study on furfuryl alcohol and its derivatives has shown antimicrobial activity against various bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Control wells (no compound and no inoculum) are included.

-

The plate is incubated under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Toxicology and Safety

Concerns have been raised regarding the potential genotoxicity of furfuryl alcohol and its derivatives.[3] In vitro studies on 2,5-dimethylfuran, a related compound, have shown concentration-dependent DNA damage.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that due to unresolved concerns about genotoxicity, a group of flavouring agents including furfuryl alcohol and its derivatives could not be fully evaluated.[3]

Conclusion and Future Directions

This compound is a furan derivative with potential for various biological activities, as suggested by studies on its close structural analogs. While its synthesis and chemical properties are relatively well-documented, a significant gap exists in the understanding of its specific biological effects, mechanisms of action, and quantitative efficacy. The inferred antioxidant, anti-inflammatory, and enzyme-inhibiting properties from studies on 5-HMF highlight promising avenues for future research.

For researchers and drug development professionals, further investigation into the following areas is warranted:

-

Direct assessment of the biological activities of this compound , including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Elucidation of the specific signaling pathways and molecular targets modulated by this compound.

-

Comparative studies between this compound and 5-HMF to understand the influence of the methyl versus hydroxyl group on biological activity.

-

In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of the biological profile of this compound will be crucial for evaluating its potential as a therapeutic agent or a lead compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(Hydroxymethyl)-2-furfural: a selective inhibitor of DNA polymerase lambda and terminal deoxynucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for 5-Methylfurfuryl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety data for 5-Methylfurfuryl alcohol (CAS No. 3857-25-8). This compound is a furan derivative that occurs naturally in some foods and is also used as a flavoring agent. This document summarizes the available data on its acute and repeated-dose toxicity, genotoxicity, and metabolism. A key focus is the metabolic activation of this compound to a genotoxic metabolite by sulfotransferases, a critical aspect of its safety assessment. Due to the limited availability of specific toxicological data for this compound, this guide incorporates a read-across approach from structurally related compounds, such as furfuryl alcohol and 5-methylfurfural, to provide a more complete safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety and risk assessment of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (5-methylfuran-2-yl)methanol |

| Synonyms | 5-Methyl-2-furanmethanol, 5-Methyl-2-furylmethanol |

| CAS Number | 3857-25-8 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, caramel-like |

| Solubility | Soluble in water and ethanol |

Metabolism and Bioactivation

The metabolism of this compound is of significant toxicological interest, particularly its bioactivation to a genotoxic species. The primary pathway of concern involves the sulfation of the alcohol group, a reaction catalyzed by sulfotransferase enzymes (SULTs).

Sulfotransferase-Mediated Activation

Studies on the broader class of furfuryl alcohols have demonstrated that the human sulfotransferase SULT1A1 is the key enzyme responsible for their bioactivation.[1] This enzyme catalyzes the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. This results in the formation of a highly reactive sulfuric acid ester, 5-methylfurfuryl sulfate. This metabolite is unstable and can readily form a resonance-stabilized carbocation, which is a potent electrophile capable of binding to nucleophilic sites on macromolecules, including DNA. This DNA adduct formation is the molecular initiating event for the genotoxic and potential carcinogenic effects of this compound.

The metabolic activation pathway is depicted in the following diagram:

Toxicological Data

Acute Toxicity

Specific acute oral toxicity data for this compound is limited. However, based on its classification and data from related compounds, its acute toxicity is estimated to be moderate.

| Test | Species | Route | Value | Classification |

| LD₅₀ (Read-across from Furfuryl alcohol) | Rat | Oral | 275 mg/kg bw | Category 3 (GHS) |

| LD₅₀ (Read-across from 5-Hydroxymethylfurfural) | Rat | Oral | 3100 mg/kg bw | Category 5 (GHS) |

| Acute Oral Toxicity (this compound) | - | Oral | - | Category 4 (GHS)* |

*Category 4 (GHS) corresponds to an LD₅₀ range of 300-2000 mg/kg bw. This classification is based on safety data sheet information.[2]

Repeated-Dose Toxicity

No specific repeated-dose oral toxicity studies for this compound were identified. The following data is based on a read-across from the structurally related compound, furfural.

| Study Duration | Species | Route | NOAEL | Key Effects at LOAEL |

| 28-Day (Read-across from Furfural) | Rat | Oral (gavage) | 96 mg/kg bw/day | Liver and kidney weight changes at higher doses. |

| 90-Day (Read-across from Furfural) | Rat | Oral (diet) | 53 mg/kg bw/day (males) | Effects on the liver in male rats.[3] |

Genotoxicity

The genotoxic potential of this compound is a primary toxicological concern, driven by its metabolic activation.

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With human SULT1A1 | Positive |

| In Vitro Micronucleus Test | - | - | Data not available |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has highlighted unresolved concerns regarding the genotoxicity of furfuryl alcohol and its derivatives, including this compound.[4] The positive result in the Ames test with metabolically competent bacteria underscores the importance of the SULT1A1-mediated bioactivation pathway in the mutagenicity of this compound.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific study designs for this compound may have varied.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dosing: A single dose of the test substance is administered by oral gavage. The study proceeds in a stepwise manner with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ is not precisely determined but the substance is assigned to a GHS toxicity category based on the observed mortality at specific dose levels.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites. For compounds like this compound, specialized tester strains expressing specific enzymes like human SULT1A1 are crucial.

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

-

Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.

-

Metabolic Activation: The test is performed with and without an S9 mix.

-

Procedure: Cell cultures are exposed to a range of concentrations of the test substance for a defined period. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.

-

Endpoint: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for inducing chromosomal damage.

Conclusion

The toxicological profile of this compound is characterized by moderate acute toxicity and significant genotoxicity concerns. The primary mechanism of its genotoxicity is well-understood and involves metabolic activation by the sulfotransferase enzyme SULT1A1 to a reactive sulfuric acid ester that can form DNA adducts. While specific quantitative data for acute and repeated-dose toxicity are limited, a read-across approach from structurally related furan compounds suggests that the liver may be a target organ for toxicity with repeated exposure. The genotoxicity findings, particularly the positive results in mutagenicity assays with appropriate metabolic activation, are a critical consideration in the safety assessment of this compound. Further in vivo studies would be beneficial to fully characterize its toxicological profile and establish a definitive No-Observed-Adverse-Effect Level. Researchers and professionals in drug development should exercise caution and consider the genotoxic potential when working with or evaluating the safety of this compound.

References

5-Methylfurfuryl Alcohol Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methylfurfuryl alcohol and its derivatives, focusing on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation. This compound, a furan derivative, serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities. This document details synthetic protocols for the preparation of ester, ether, and amine derivatives of this compound. It also summarizes available quantitative data on the biological activities of closely related furan derivatives, including their anticancer, antimicrobial, and antioxidant properties. Furthermore, this guide explores the potential mechanisms of action, such as the modulation of key signaling pathways like NF-κB, and provides detailed experimental protocols for crucial biological assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that are present in numerous natural products and synthetic compounds with diverse biological activities.[1] The furan ring system is a key structural motif in various pharmaceuticals and is recognized for its role in antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][2] this compound, a readily accessible derivative of furan, presents an attractive starting point for the synthesis of a wide array of derivatives with potential therapeutic value. Its chemical structure, featuring a reactive hydroxyl group, allows for facile modification to generate esters, ethers, amines, and other functionalized molecules. This guide will explore the synthesis of these derivatives and their potential uses in drug development, supported by available scientific literature.

Synthesis of this compound Derivatives

The primary alcohol functionality of this compound is the key site for derivatization. Standard organic synthesis methodologies can be employed to produce a variety of derivatives.

Esterification

Ester derivatives of this compound can be synthesized through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of a catalyst or a base.

Experimental Protocol: Synthesis of 5-Methylfurfuryl Acetate

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).[3]

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield 5-methylfurfuryl acetate.

Williamson Ether Synthesis

Ether derivatives are accessible through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocol: Synthesis of 5-Methylfurfuryl Ethyl Ether

-

Alkoxide Formation: this compound (1.0 equivalent) is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the sodium 5-methylfurfuryl alkoxide.[4][5]

-

Nucleophilic Substitution: Ethyl bromide or ethyl iodide (1.1 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the SN2 reaction to completion.[4][5] Reaction progress is monitored by TLC.

-

Work-up: The reaction is carefully quenched with water. The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, and dried over a suitable drying agent.

-

Purification: After removal of the solvent, the resulting 5-methylfurfuryl ethyl ether can be purified by distillation or column chromatography.

Synthesis of Amine Derivatives

Amine derivatives can be prepared through various methods, including reductive amination of the corresponding aldehyde (5-methylfurfural) or nucleophilic substitution of a leaving group on the methyl group of a modified 5-methylfurfuryl scaffold. A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives demonstrated the synthesis of amine derivatives by reacting the aldehyde form with amines.[6]

Experimental Protocol: Synthesis of a 5-Methylfurfuryl Amine Derivative (Illustrative)

-

Starting Material Preparation: this compound can be oxidized to 5-methylfurfural using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Reductive Amination: 5-Methylfurfural (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, as indicated by TLC.

-

Work-up: The reaction is quenched with water or a mild acid. The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

Purification: The crude amine derivative is purified by column chromatography.

Experimental Workflow for Synthesis and Initial Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Therapeutic Uses and Biological Activities

While specific data for this compound derivatives is limited, the biological activities of structurally similar furan compounds provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxic effects against various cancer cell lines.[6] The presence of certain functional groups, such as tryptamine, has been shown to enhance anticancer activity.[6]

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives (IC₅₀ in µg/mL) [6]

| Compound | HeLa | HepG2 | Vero |

| Amine Derivative 8c | 62.37 | >100 | >100 |

| Amide Derivative 9c | >100 | >100 | >100 |

Note: Data is for derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, not this compound. Compound structures are detailed in the cited reference.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Furan derivatives are known to possess antimicrobial properties.[7] A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed their activity against Gram-positive bacteria.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of a Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative (in µg/mL) [6]

| Compound | S. aureus | B. cereus |

| Amine Derivative 8c * | >250 | >250 |

Note: Data is for a derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterial strains in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial dilutions of the this compound derivatives in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Many furan derivatives, including the related 5-hydroxymethylfurfural (5-HMF), exhibit antioxidant properties by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution from purple to yellow indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagents: This assay uses a fluorescent probe (like fluorescein), a peroxyl radical generator (like AAPH), and a standard antioxidant (like Trolox).

-

Assay Procedure: The test compound is mixed with the fluorescent probe. The reaction is initiated by the addition of the radical generator.

-

Fluorescence Measurement: The decay of fluorescence is monitored over time. The presence of an antioxidant slows down the fluorescence decay.

-

Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[8][9]

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies on 5-HMF have shown that it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Furan derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2]

NF-κB Signaling Pathway and Potential Inhibition by Furan Derivatives

References

- 1. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. | Semantic Scholar [semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of 5-Methylfurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfuryl alcohol, a valuable heterocyclic compound, has been a subject of synthetic interest for its utility as a building block in the pharmaceutical and flavor industries. This technical guide provides an in-depth exploration of the historical methods employed for its synthesis, focusing on the core chemical transformations and experimental protocols developed in the early to mid-20th century. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a retrospective look at the foundational synthetic strategies that paved the way for modern methodologies.

Core Synthetic Strategies

Historically, the synthesis of this compound has primarily revolved around two key strategies: the reduction of 5-methylfurfural and the reduction of its corresponding ester, methyl 5-methyl-2-furoate. Additionally, the fundamental Paal-Knorr synthesis of furans provides a conceptual basis for the formation of the substituted furan ring system.

Reduction of 5-Methylfurfural

The most direct historical route to this compound is the reduction of the aldehyde 5-methylfurfural. Early methods eschewed the now-common complex metal hydrides in favor of catalytic hydrogenation and transfer hydrogenation reactions.

Catalytic hydrogenation was a cornerstone of early organic synthesis. For the reduction of 5-methylfurfural, catalysts such as copper chromite and nickel were employed under elevated temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation with Copper Chromite

This procedure is adapted from the general methods for furfural hydrogenation prevalent in the early 20th century.

-

Materials: 5-Methylfurfural, Dioxane (solvent), Copper-chromium oxide catalyst.

-

Apparatus: A high-pressure autoclave or a similar hydrogenation apparatus.

-

Procedure:

-

A solution of 124 g (1.0 mole) of 5-methylfurfural in 125 ml of dioxane is placed in the reaction vessel.

-

8 g of a copper-chromium oxide catalyst is added to the solution.

-

The apparatus is sealed and flushed with hydrogen gas.

-

The pressure of hydrogen is increased to 100-135 atmospheres.

-

The reaction mixture is heated to 175°C with agitation.

-

After the theoretical amount of hydrogen has been absorbed, the apparatus is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The dioxane is removed by distillation at atmospheric pressure.

-

The remaining liquid is distilled under reduced pressure to yield this compound.

-

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, offered a milder alternative for the reduction of aldehydes using aluminum alkoxides as catalysts and a secondary alcohol as the hydride source.[1][2] This method was particularly useful for substrates with other reducible functional groups that needed to be preserved.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of 5-Methylfurfural

-

Materials: 5-Methylfurfural, Aluminum isopropoxide, Anhydrous isopropanol.

-

Apparatus: A flask equipped with a distillation head to remove the acetone byproduct.

-

Procedure:

-

A solution of 11.0 g (0.1 mole) of 5-methylfurfural in 100 ml of anhydrous isopropanol is prepared.

-

To this solution, 20.4 g (0.1 mole) of aluminum isopropoxide is added.

-

The mixture is heated to distill the acetone formed during the reaction, thus driving the equilibrium towards the product.

-

The reaction is continued until the distillate no longer gives a positive test for acetone with 2,4-dinitrophenylhydrazine.

-

The excess isopropanol is then distilled off.

-

The residue is hydrolyzed with a dilute acid (e.g., sulfuric acid).

-